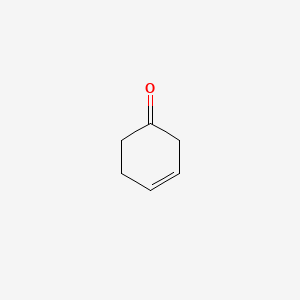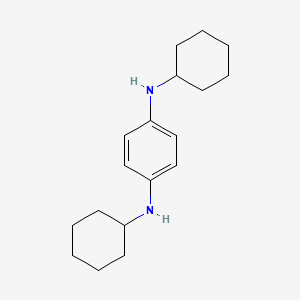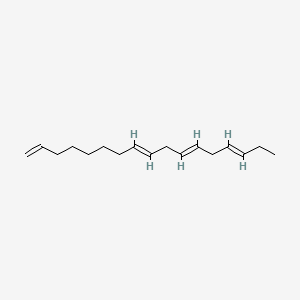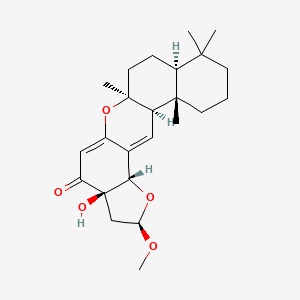
Pirogliride
概要
説明
ランゲルハンス島の膵島によるグルコース利用とインスリン分泌を加速させることが知られています . この化合物は、特にグルコースに対するβ細胞の反応性が低下した糖尿病患者における治療の可能性について研究されています .
2. 製法
ピログリリドの合成には、ピロリジンカルボキシミドアミド誘導体の調製から始まるいくつかのステップが含まれます。合成経路には通常、以下が含まれます。
ステップ 1: ピロリジン環の形成。
ステップ 2: フェニル基の導入。
ステップ 3: カルボキシミドアミド基の形成。
反応条件には、目的の生成物を高い純度と収率で得るために、特定の触媒や溶媒を使用することがよく含まれます . 工業生産方法は異なる場合がありますが、一般的には大規模生産のために最適化された同様の合成経路に従います。
準備方法
The synthesis of pirogliride involves several steps, starting with the preparation of the pyrrolidine carboximidamide derivative. The synthetic route typically includes:
Step 1: Formation of the pyrrolidine ring.
Step 2: Introduction of the phenyl group.
Step 3: Formation of the carboximidamide group.
The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
ピログリリドは、次のようないくつかの種類の化学反応を起こします。
酸化: ピログリリドは特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: 還元反応はピログリリド内の官能基を修飾し、その化学的性質を変化させます。
置換: ピログリリドは、1つの官能基が別の官能基に置き換えられる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます . 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究の応用
ピログリリドは、さまざまな分野における応用について広く研究されています。
化学: グルコース代謝とインスリン分泌メカニズムを研究するためのモデル化合物として使用されます。
生物学: 膵β細胞およびグルコース利用に対する影響について調査されています。
医学: 特にインスリン分泌が障害された患者における糖尿病治療のための潜在的な治療薬。
科学的研究の応用
Pirogliride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study glucose metabolism and insulin secretion mechanisms.
Biology: Investigated for its effects on pancreatic β-cells and glucose utilization.
Medicine: Potential therapeutic agent for diabetes treatment, particularly in patients with impaired insulin secretion.
Industry: May be used in the development of new hypoglycemic drugs and related pharmaceutical products
作用機序
ピログリリドは、単離された膵島からのグルコース誘発インスリン分泌を増強することにより、その効果を発揮します。 これは、グルコース代謝の促進を伴います . この化合物は、グルコース誘発分泌と利用に対するマンノヘプツロースの阻害効果を部分的に抑制します . 関与する正確な分子標的および経路には、グルコース代謝およびインスリン分泌経路の調節が含まれます .
6. 類似の化合物との比較
ピログリリドは、スルホニル尿素剤やビグアナイド剤などの他の血糖降下剤とは異なっています。 スルホニル尿素剤とは異なり、ピログリリドは絶食犬の末梢血漿インスリンレベルを上昇させません . 類似の化合物には以下が含まれます。
スルホニル尿素剤: 異なるメカニズムでインスリン分泌を刺激することが知られています。
ビグアナイド剤: 主に肝臓グルコース産生を抑制し、インスリン感受性を高めます.
ピログリリドの独特のメカニズムと構造の違いは、さらなる研究と潜在的な治療的応用のための貴重な化合物となっています。
類似化合物との比較
Pirogliride is unique compared to other hypoglycemic agents like sulfonylureas and biguanides. Unlike sulfonylureas, this compound does not increase peripheral plasma insulin levels in fasted dogs . Similar compounds include:
Sulfonylureas: Known for stimulating insulin secretion but with different mechanisms.
Biguanides: Primarily reduce hepatic glucose production and increase insulin sensitivity.
This compound’s distinct mechanism and structural differences make it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
62625-18-7 |
|---|---|
分子式 |
C16H22N4 |
分子量 |
270.37 g/mol |
IUPAC名 |
N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C16H22N4/c1-19-11-7-10-15(19)18-16(20-12-5-6-13-20)17-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3 |
InChIキー |
UFJFKQGRZLHOBO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3 |
正規SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3 |
同義語 |
McN 3495 pirogliride pirogliride tartrate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)



![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)


![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
